4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole
Overview
Description
4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C7H4Br2N2S. This compound is part of the benzo[1,2,5]thiadiazole family, which is known for its applications in various fields such as organic electronics, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole typically involves the bromination of benzo[1,2,5]thiadiazole derivatives. One common method includes the reaction of 4-bromo-7-methylbenzo[c][1,2,5]thiadiazole with bromine in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various functionalized benzo[1,2,5]thiadiazole derivatives .
Scientific Research Applications
4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the design of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic electronics, it may interact with other components to enhance electronic properties .
Comparison with Similar Compounds
- 4,7-Dibromo-5,6-dimethylbenzo[c][1,2,5]thiadiazole
- 4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
- 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole
- 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
Comparison: 4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole is unique due to its specific bromomethyl functional group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Properties
IUPAC Name |
4-bromo-7-(bromomethyl)-2,1,3-benzothiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-4-1-2-5(9)7-6(4)10-12-11-7/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAJYFTFANRQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465225 | |
Record name | 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2255-78-9 | |
Record name | 4-BROMO-7-BROMOMETHYL-BENZO[1,2,5]THIADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.